molecular formula C7H5NO3 B12879880 Benzo[d]isoxazole-4,6-diol CAS No. 55477-51-5

Benzo[d]isoxazole-4,6-diol

Cat. No.: B12879880
CAS No.: 55477-51-5
M. Wt: 151.12 g/mol
InChI Key: HDUPPFFCKGKANL-UHFFFAOYSA-N
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Description

Benzo[d]isoxazole-4,6-diol (CAS 55477-51-5) is a high-purity organic compound belonging to the class of benzisoxazoles, which are recognized as a privileged scaffold in medicinal chemistry . This compound, with the molecular formula C 7 H 5 NO 3 and a molecular weight of 151.12 g/mol, serves as a valuable building block for the synthesis and exploration of novel bioactive molecules . The benzisoxazole core is a significant pharmacophore found in compounds across numerous therapeutic areas. Research into benzisoxazole derivatives has revealed a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antipsychotic, and antidiabetic properties . Specifically, related benzo[d]isoxazole analogues have been identified as potent inhibitors of Hypoxia-Inducible Factor 1-alpha (HIF-1α) transcription, showing promising antitumor effects in cell-based assays . Furthermore, certain derivatives have been investigated as multi-targeted ligands for receptors such as dopamine and serotonin, which are relevant to the treatment of central nervous system disorders like schizophrenia . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for any human or veterinary use.

Properties

CAS No.

55477-51-5

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

1,2-benzoxazole-4,6-diol

InChI

InChI=1S/C7H5NO3/c9-4-1-6(10)5-3-8-11-7(5)2-4/h1-3,9-10H

InChI Key

HDUPPFFCKGKANL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1O)C=NO2)O

Origin of Product

United States

Synthetic Methodologies and Strategies for Benzo D Isoxazole 4,6 Diol and Its Derivatives

Direct Synthesis Approaches for Benzo[d]isoxazole-4,6-diol

Direct synthesis focuses on constructing the fused ring system from a precursor that already contains the benzene (B151609) ring.

A direct synthetic route to a derivative of this compound has been demonstrated using the natural flavonoid, phloretin (B1677691), as a starting material. scirp.org, scispace.com, scirp.org This method successfully yields 3-[2-(4-hydroxy-phenyl)-ethyl]-benzo[d]isoxazole-4,6-diol. scirp.org, scirp.org, researchgate.net The core of this transformation is a two-step process initiated by a nucleophilic attack. scirp.org

The reaction begins with the nucleophilic addition of hydroxylamine (B1172632) to the carbonyl group present in the phloretin structure, which leads to the formation of an oxime intermediate. scirp.org, scirp.org This is followed by an intramolecular condensation reaction. scirp.org The synthesis involves heating phloretin under reflux with hydroxylamine hydrochloride and potassium hydroxide (B78521) in anhydrous ethanol, with a catalytic amount of glacial acetic acid. scirp.org, scirp.org, researchgate.net This one-pot reaction provides the final product in a reported yield of 63%. scirp.org, scirp.org, researchgate.net

Reaction Details for Synthesis from Phloretin

Starting Material Reagents Conditions Product Yield Reference

The cyclization to form the benzo[d]isoxazole ring in the phloretin-based synthesis is a dehydration reaction. scirp.org, scirp.org After the initial formation of the oxime via nucleophilic addition, the oxime's hydroxyl group reacts with the nearest phenolic hydroxyl group on the aromatic ring. scirp.org, scirp.org This intramolecular process eliminates a molecule of water to form the new N-O bond, thereby closing the five-membered isoxazole (B147169) ring fused to the benzene ring. scirp.org, scirp.org

This type of cyclization via a formal dehydration of a 2-hydroxyaryl oxime is a recognized strategy for the synthesis of 1,2-benzisoxazoles. chim.it The key step is the conversion of the oxime's hydroxyl group into a good leaving group, which facilitates the subsequent ring-closing nucleophilic attack by the phenolic oxygen. chim.it

General Synthetic Routes to the Isoxazole Nucleus

Beyond the direct synthesis of the benzo[d]isoxazole system, the fundamental isoxazole ring is most commonly constructed via cycloaddition reactions. These methods are highly versatile for creating a wide array of substituted isoxazoles. nanobioletters.com

The most prominent and widely utilized method for synthesizing the isoxazole core is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. nanobioletters.com This reaction involves a 1,3-dipole, which is a three-atom, four-pi-electron system, reacting with a dipolarophile, typically an alkene or an alkyne. mdpi.com, tandfonline.com

In the context of isoxazole synthesis, the 1,3-dipole is a nitrile oxide (RC≡N⁺-O⁻). nih.gov, researchgate.net The reaction of a nitrile oxide with a dipolarophile is a powerful tool for building the isoxazole ring.

Reaction with Alkynes: The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne directly furnishes a substituted isoxazole ring. nih.gov, nih.gov, researchgate.net This method is a standard and efficient route to access 3,5-disubstituted isoxazoles. nih.gov

Reaction with Alkenes: When an alkene is used as the dipolarophile, the cycloaddition reaction yields an isoxazoline (B3343090), which is a dihydroisoxazole. mdpi.com, researchgate.net, tandfonline.com In some cases, the resulting isoxazoline can be oxidized in a subsequent step to form the aromatic isoxazole ring. researchgate.net

The reaction is often highly regioselective, meaning the orientation of the nitrile oxide addition across the double or triple bond is controlled. mdpi.com

Examples of Dipolarophiles in Nitrile Oxide Cycloaddition

Dipole Dipolarophile Type Example Dipolarophile Product Type Reference
Nitrile Oxide Alkyne Terminal Alkynes 3,5-Disubstituted Isoxazole nih.gov
Nitrile Oxide Alkyne Resin-bound Alkynes Solid-phase Isoxazole nih.gov
Nitrile Oxide Alkyne Phenylacetylene Isoxazole tandfonline.com
Nitrile Oxide Alkenes Ethene, Styrene Isoxazoline mdpi.com, organic-chemistry.org
Nitrile Oxide Alkenes Resin-bound Alkenes Solid-phase Isoxazoline nih.gov

Nitrile oxides are highly reactive and are typically generated in situ and trapped immediately by the dipolarophile. cdnsciencepub.com, asianpubs.org This avoids the isolation of the often unstable nitrile oxide intermediate. Several methods exist for their in situ generation.

From Aldoximes: The oxidation of aldoximes is a common and efficient method. Various oxidizing agents can be employed, including chloramine-T, asianpubs.org NaCl in combination with Oxone, tandfonline.com, acs.org and tert-butyl hypoiodite (B1233010) (t-BuOI). organic-chemistry.org Using [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) is another reported method. mdpi.com

From Hydroximoyl Chlorides: This is a classical method where hydroximoyl chlorides (or halides) are treated with a base, such as triethylamine, to eliminate hydrogen chloride and form the nitrile oxide. nih.gov, nih.gov

From Primary Nitro Compounds: Nitrile oxides can be formed through the dehydration of primary nitro compounds. organic-chemistry.org

From Copper Carbene and Tert-butyl Nitrite: A more recent three-component reaction involves generating nitrile oxides in situ from the reaction of a copper carbene with tert-butyl nitrite. rsc.org

Methods for In Situ Generation of Nitrile Oxides

Precursor Reagents/Method Key Features Reference
Aldoximes Oxidation with NaCl/Oxone Green chemistry approach, broad substrate scope. tandfonline.com, acs.org
Aldoximes Oxidation with Chloramine-T Catalytic dehydrogenation. asianpubs.org
Aldoximes Oxidation with t-BuOI Mild conditions, tolerates various substrates. organic-chemistry.org
Hydroximoyl Chlorides Base-induced dehydrochlorination (e.g., Et₃N) Classic and widely used method. nih.gov, nih.gov

Synthesis from Nitroaryl-Substituted Oximes

A prevalent method for synthesizing benzo[d]isoxazole derivatives involves the cyclization of o-substituted aryl oximes. chim.it This approach, however, can have limitations, particularly for the synthesis of benzo[d]isoxazoles with specific substituents at the C-3 position. chim.it An alternative and effective strategy is the synthesis from nitroaryl-substituted oximes. This method provides a viable route to a range of substituted benzo[d]isoxazoles. chim.it

For instance, the reaction of various nitroaryl compounds can lead to the formation of the benzo[d]isoxazole core. One documented example involves the synthesis of 6-halosubstituted-3-(pyrrolidin-2-yl)benzo[d]isoxazole derivatives. tandfonline.com This synthesis starts from a key intermediate, 1-(2-(2,4-dihalo substituted benzoyl) pyrrolidin-1-yl) ethanone, which undergoes an in situ oxime formation mediated by hydroxylamine sulfate (B86663) and powdered potassium hydroxide. This is followed by an internal cyclization and subsequent alkaline hydrolysis of the protecting group on the pyrrolidine (B122466) moiety to yield the final product. tandfonline.com

Benzene Ring Formation on Pre-Formed Isoxazole Scaffolds

An alternative to constructing the isoxazole ring onto an aromatic system is the formation of the benzene ring on a pre-existing isoxazole core. chim.it This approach is particularly useful for synthesizing polyhydroxy-substituted benzo[d]isoxazole derivatives. chim.it

This strategy involves annulation reactions of appropriately substituted isoxazole derivatives. A notable example is the synthesis of naphthalene-fused isoxazoles from 5-iodoaryl-substituted isoxazoles and symmetrical alkynes via a palladium-catalyzed annulation. chim.it The proposed mechanism for this reaction includes the insertion of the alkyne and a C-H activation of the isoxazole core, leading to a seven-membered palladacycle intermediate. Subsequent reductive elimination yields the target naphtho[2,1-d]isoxazoles. chim.it Another example is the cyclization of an isoxazole derivative with a protected pyrone under basic conditions to afford a polycyclic product, which can be further processed to introduce hydroxyl groups. chim.it

Aryne-Based Cycloaddition Reactions

Aryne chemistry has emerged as a powerful tool for the synthesis of a wide array of aromatic heterocycles, including benzo[d]isoxazoles. nih.govsci-hub.se This method involves the [3+2] cycloaddition reaction of in situ generated arynes with various 1,3-dipoles. chim.it

One common approach utilizes o-(trimethylsilyl)aryl triflates as aryne precursors, which upon treatment with a fluoride (B91410) source like cesium fluoride (CsF), generate the highly reactive aryne intermediate. nih.govnih.gov This aryne can then react with nitrile oxides to form the benzisoxazole ring system. chim.it The reaction conditions, such as temperature and the amount of fluoride source, can be optimized to achieve high yields of the desired product. nih.govnih.gov For instance, the reaction of o-(trimethylsilyl)phenyl triflate with a nitrone in the presence of CsF in THF at 65 °C has been shown to produce the corresponding benzisoxazoline in high yield. nih.gov

Similarly, the reaction of arynes with oxaziridines provides a novel route to dihydrobenzisoxazoles. nih.gov This reaction proceeds via a [3+2] cycloaddition involving the cleavage of the C-O bond of the oxaziridine. nih.gov The resulting halogen-substituted dihydrobenzisoxazoles can be further functionalized using palladium-catalyzed cross-coupling reactions. nih.gov

Aryne PrecursorDipoleProductKey Features
o-(trimethylsilyl)aryl triflateNitrile OxideBenzisoxazoleFluoride-induced aryne generation. chim.itnih.gov
o-(trimethylsilyl)aryl triflateOxaziridineDihydrobenzisoxazoleC-O bond cleavage of the oxaziridine. nih.gov
o-(trimethylsilyl)phenyl triflateNitroneBenzisoxazolineOptimization of fluoride source and temperature for high yield. nih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced several advanced techniques that offer advantages such as reduced reaction times, improved yields, and more environmentally friendly processes. These techniques have been successfully applied to the synthesis of isoxazoles and their derivatives.

Microwave-Assisted Synthesis in Isoxazole Chemistry

Microwave-assisted organic synthesis has gained popularity as it can significantly accelerate reaction rates. rasayanjournal.co.inabap.co.in This technique has been effectively employed in the synthesis of isoxazole derivatives. rasayanjournal.co.inabap.co.innih.govresearchgate.net

One example is the microwave-assisted synthesis of 3,5-disubstituted isoxazoles from diaryl-1,3-diketones and hydroxylamine hydrochloride on a solid support like silica (B1680970) gel. rasayanjournal.co.in This solid-state reaction under microwave irradiation is often solvent-free, reducing pollution and simplifying the work-up process, while providing higher yields in a fraction of the time compared to conventional heating methods. rasayanjournal.co.in Another application is the microwave-assisted 1,3-dipolar cycloaddition reaction of in situ generated nitrile oxides with alkynes, which avoids the need for metal catalysts. nih.gov The synthesis of novel isoxazole linked pyranopyrimidinone conjugates has also been achieved using microwave irradiation for the 1,3-dipolar cycloaddition step. nih.gov The use of microwave heating has been shown to improve product yields from 54% to 87% in a shorter time frame for the synthesis of certain isoxazole derivatives. abap.co.in

ReactantsProductConditionsAdvantages
Diaryl-1,3-diketones, Hydroxylamine hydrochloride3,5-disubstituted isoxazolesMicrowave, Silica gelSolvent-free, rapid, high yield. rasayanjournal.co.in
Aldoximes, AlkynesSubstituted isoxazolesMicrowave, no copper catalystMetal-free, anti-ageing/antioxidant properties. nih.gov
N-propargylated pyrimidinones, Arylnitrile oxidesIsoxazole linked pyranopyrimidinone conjugatesMicrowave, Copper(I) catalystModerate to excellent yields. nih.gov
Chalcones, Hydroxylamine hydrochlorideIsoxazole derivativesMicrowaveImproved yield (54% to 87%), reduced reaction time. abap.co.in

Metal-Free Synthetic Approaches for Isoxazoles

While metal-catalyzed reactions are common in isoxazole synthesis, they can present challenges related to cost, toxicity, and removal of metal residues. nih.govrsc.org This has driven the development of metal-free synthetic routes. nih.govrsc.org

A primary metal-free approach is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (the dipole) and an alkyne or alkene (the dipolarophile). nih.gov Nitrile oxides can be generated in situ from aldoximes using various reagents, such as oxone in an aqueous medium. nih.gov Another metal-free method involves a one-pot cascade reaction of ethyl nitroacetate (B1208598) and an aromatic aldehyde in water, catalyzed by DABCO under ultrasonication, to form polysubstituted isoxazoles. nih.gov The use of TEMPO as a catalyst for the synthesis of substituted isoxazoles via air oxidation in water also represents a green, metal-free procedure. nih.gov These methods often proceed under mild conditions, offer good to excellent yields, and avoid heavy metal contamination, making them attractive for the synthesis of biologically relevant molecules. nih.gov

Solid-Phase Synthesis of Isoxazole Derivatives

Solid-phase synthesis offers a powerful platform for the generation of libraries of compounds for drug discovery. researchgate.net This technique has been successfully applied to the synthesis of isoxazole derivatives. nih.govresearchgate.net

The core strategy involves attaching a precursor molecule, such as an alkyne or alkene, to a solid support (resin). researchgate.netnanobioletters.com This resin-bound substrate is then reacted with a nitrile oxide in a 1,3-dipolar cycloaddition reaction to form the isoxazole or isoxazoline ring. researchgate.netnanobioletters.com Houghten's tea-bag approach, where the resin is contained within a polypropylene (B1209903) mesh, can be used for the parallel synthesis of a diverse range of isoxazole derivatives. nih.gov The final product is then cleaved from the solid support. This methodology allows for the efficient and parallel synthesis of libraries of isoxazole and isoxazoline derivatives, facilitating the exploration of chemical diversity for therapeutic applications. researchgate.netnanobioletters.com

StrategyKey FeaturesExample
Resin-bound alkyne/alkene cycloaddition1,3-dipolar cycloaddition with nitrile oxides. researchgate.netnanobioletters.comSynthesis of diversity-oriented isoxazoles and isoxazolines. nanobioletters.com
Houghten's tea-bag approachParallel synthesis using resin in polypropylene mesh. nih.govDiversity-oriented synthesis of isoxazole derivatives via 1,3-dipolar cycloaddition. nih.gov

Retrosynthetic Analysis for this compound Analogs

Retrosynthetic analysis is a powerful technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. fiveable.meed.ac.uk This process involves "disconnections," which are imaginary bond-breaking steps that correspond to the reverse of known chemical reactions. fiveable.meed.ac.uk

For this compound analogs, the retrosynthetic analysis would logically start by disconnecting the isoxazole ring, which is the key heterocyclic core. A primary disconnection would be of the N-O bond and the C-C bond of the isoxazole, leading back to a substituted benzene derivative and a synthon for the remaining atoms of the isoxazole ring.

A plausible retrosynthetic pathway for a generic 3-substituted this compound is depicted below:

Scheme 1: Retrosynthetic Analysis of a 3-Substituted this compound Analog

Target Molecule (TM) <=> Precursor 1 <=> Precursor 2```
*   **Target Molecule (TM):** 3-R-Benzo[d]isoxazole-4,6-diol
*   **Disconnection (C-N and O-C bonds of isoxazole):** This leads back to a 2-hydroxy-4,6-dihydroxy-acylbenzene (or benzaldehyde (B42025) if R=H) oxime.
*   **Precursor 1:** 2-Hydroxy-4,6-dihydroxy-acylbenzene oxime
*   **Disconnection (C=N bond of the oxime):** This disconnection simplifies the precursor to a ketone (or aldehyde) and hydroxylamine.
*   **Precursor 2:** 2,4,6-Trihydroxyacylbenzene (or 2,4,6-Trihydroxybenzaldehyde) and Hydroxylamine

This analysis suggests that a suitable starting material would be a polyhydroxylated benzene derivative, such as phloroglucinol (B13840) or a derivative thereof, which can be acylated or formylated to introduce the necessary carbonyl group for subsequent oxime formation and cyclization.

The synthesis of complex molecules, including heterocyclic systems like this compound, relies on strategic disconnections to simplify the target structure into readily available precursors. fiveable.meed.ac.ukKey disconnection strategies applicable to this scaffold include:

Disconnection of Heterocyclic Rings: As shown in the retrosynthetic analysis above, the most logical initial disconnection is within the heterocyclic ring itself. For isoxazoles, this often involves a [3+2] cycloaddition in reverse, or the disconnection of bonds formed during a cyclization reaction. chim.itnih.govThe N-O bond is a characteristic weak point in the isoxazole ring and a prime candidate for disconnection. ub.edunih.gov

Carbon-Heteroatom (C-X) Bond Disconnections: The bonds between carbon and heteroatoms (O, N) are common points for disconnection as their formation is often well-understood and reliable. In the context of this compound, the C-O and C-N bonds of the isoxazole ring are the primary targets for disconnection.

Carbon-Carbon (C-C) Bond Disconnections: While the primary disconnections for the benzisoxazole ring system involve C-X bonds, subsequent disconnections in the synthesis of precursors may involve C-C bond-forming reactions. For instance, the acyl group in the proposed precursor, 2,4,6-trihydroxyacylbenzene, can be disconnected via a Friedel-Crafts acylation reaction, breaking a C-C bond between the aromatic ring and the acyl group.

The following table summarizes potential disconnection strategies for the synthesis of this compound analogs:

Disconnection TypeBond(s) DisconnectedCorresponding Forward ReactionPrecursors
Heterocycle DisconnectionC3-N and C7a-OIntramolecular cyclization of an oxime2-Hydroxy-4,6-dihydroxy-acylbenzene oxime
C=N DisconnectionC=NOximation2,4,6-Trihydroxyacylbenzene and Hydroxylamine
C-C DisconnectionAr-C(O)RFriedel-Crafts AcylationPhloroglucinol and an acyl halide/anhydride

Functional Group Interconversion (FGI) is a crucial strategic tool in retrosynthesis where one functional group is converted into another to facilitate a key disconnection or to prepare the molecule for a subsequent reaction. imperial.ac.ukfiveable.meFGI is often necessary when a direct disconnection is not feasible or leads to unstable or unreactive synthons. imperial.ac.uk In the synthesis of this compound, several FGI steps can be envisioned:

Protecting Group Strategies: The hydroxyl groups on the benzene ring are sensitive to many reaction conditions and may require protection. For example, they could be converted to ether or ester groups, which can be removed at a later stage. This represents a two-step FGI (protection and deprotection).

Conversion of Nitro Groups: A common strategy for introducing an amino group, a precursor to the nitrogen in the isoxazole ring, is through the reduction of a nitro group. While the direct oximation of a phenol (B47542) is more direct for this specific target, in other analogs, a synthetic route might proceed via a nitro-substituted precursor.

Oxidation/Reduction of Side Chains: If a substituted benzisoxazole is the target, the substituent itself might be introduced or modified via FGI. For example, a methyl group could be oxidized to a carboxylic acid, or an aldehyde could be reduced to an alcohol.

The table below outlines some potential FGI steps relevant to the synthesis of this compound and its analogs:

Initial Functional GroupTarget Functional GroupReagents/ConditionsPurpose in Synthesis
Phenolic -OHMethoxy (-OCH3)Dimethyl sulfate, baseProtection of hydroxyl groups
Methoxy (-OCH3)Phenolic -OHBBr3, HBrDeprotection
Ketone (C=O)Oxime (C=NOH)Hydroxylamine (NH2OH)Preparation for cyclization
Nitro (-NO2)Amino (-NH2)H2, Pd/C or SnCl2, HClIntroduction of a nitrogen atom
Carboxylic Acid (-COOH)Acyl Chloride (-COCl)Thionyl chloride (SOCl2)Activation for Friedel-Crafts acylation

By strategically combining disconnection strategies and functional group interconversions, a variety of synthetic routes to this compound and its derivatives can be designed, allowing for flexibility in the choice of starting materials and reaction conditions.

Compound Names Mentioned

Compound Name
This compound
3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[d]isoxazole-4,6-diol
Phloretin
Hydroxylamine
3-R-Benzo[d]isoxazole-4,6-diol
2-Hydroxy-4,6-dihydroxy-acylbenzene oxime
2,4,6-Trihydroxyacylbenzene
2,4,6-Trihydroxybenzaldehyde
Phloroglucinol

Mechanistic Investigations of Benzo D Isoxazole 4,6 Diol Formation and Reactions

Reaction Mechanism Elucidation for Benzo[d]isoxazole-4,6-diol Synthesis (e.g., Oxime Formation and Cyclization)

The synthesis of the 1,2-benzisoxazole (B1199462) core, including derivatives like this compound, is often achieved through the cyclization of an ortho-substituted phenol (B47542). A primary and traditional route involves the formation of an N-O bond via the intramolecular cyclization of an o-hydroxyaryl oxime. chim.it

The general mechanism proceeds in two key stages:

Oxime Formation: The synthesis typically begins with a suitably substituted o-hydroxyaryl ketone or aldehyde. For this compound, the precursor would be a 2,4-dihydroxy-6-acetylphenol (or a related carbonyl compound). This starting material reacts with hydroxylamine (B1172632) (NH₂OH) or its salts (e.g., hydroxylamine hydrochloride) to form the corresponding oxime. acs.orgorganic-chemistry.org This is a standard condensation reaction where the carbonyl oxygen is replaced by the =N-OH group.

Intramolecular Cyclization: The crucial ring-forming step is the cyclization of the generated o-hydroxyaryl oxime. This process involves the formal dehydration to form the N-O bond of the isoxazole (B147169) ring. chim.it The hydroxyl group of the oxime is typically converted into a better leaving group by various reagents, which facilitates the subsequent nucleophilic attack by the phenolic oxygen. chim.it A competing reaction can be the Beckmann rearrangement, which would lead to the formation of a benzo[d]oxazole as a side product. chim.it

A plausible pathway for the synthesis of this compound is outlined below:

Step 1: A 2,4-dihydroxy-substituted acetophenone (B1666503) reacts with hydroxylamine to form the corresponding ketoxime.

Step 2: The ketoxime undergoes intramolecular cyclization. This can be promoted by dehydrating agents or by converting the oxime's hydroxyl group into a good leaving group (e.g., a tosylate or acetate). The phenoxide, formed under basic conditions, then acts as an intramolecular nucleophile, attacking the nitrogen and displacing the leaving group to close the five-membered ring.

Alternative modern methods, such as a triflic acid (TfOH)-promoted decyanative cyclization of 2-(2-nitrophenyl)acetonitriles, provide rapid access to the 2,1-benzisoxazole scaffold, though this is a different isomer from the 1,2-benzisoxazole structure. organic-chemistry.org

StepReaction TypeReactantsKey IntermediateProduct
1Oxime Formation2,4-Dihydroxy-6-acetylphenol, Hydroxylamine2,4-dihydroxy-6-(1-(hydroxyimino)ethyl)phenol-
2Intramolecular Cyclization2,4-dihydroxy-6-(1-(hydroxyimino)ethyl)phenol-This compound

Detailed Mechanisms of 1,3-Dipolar Cycloaddition Reactions

A powerful and versatile method for constructing the benzisoxazole ring system is the 1,3-dipolar cycloaddition. wikipedia.org This reaction typically involves the [3+2] cycloaddition of a highly reactive benzyne (B1209423) intermediate (the dipolarophile) with a nitrile oxide (the 1,3-dipole). thieme-connect.comthieme-connect.com The nitrile oxides and benzynes are often generated in situ from stable precursors. thieme-connect.comthieme-connect.com

The precise mechanism of 1,3-dipolar cycloadditions has been a subject of extensive investigation, with two primary pathways proposed: the concerted pericyclic mechanism and a stepwise mechanism. wikipedia.orgresearchgate.net

Concerted Pathway (Huisgen Mechanism): The generally accepted mechanism for most 1,3-dipolar cycloadditions is a concerted, often asynchronous, process. wikipedia.orgresearchgate.net In this pathway, the two new sigma bonds between the dipole and the dipolarophile are formed in a single transition state. The reaction proceeds through a thermally allowed, aromatic six-electron Hückel transition state. wikipedia.org The high degree of stereospecificity often observed in these reactions provides strong support for the concerted mechanism. wikipedia.org Computational studies on the reaction of nitrones (a type of 1,3-dipole) with alkenes support the concerted pathway as the dominant one for common dipolarophiles. researchgate.net

Stepwise Pathway (Firestone Mechanism): An alternative proposal involves a stepwise mechanism proceeding through an intermediate. wikipedia.orgresearchgate.net This pathway becomes relevant in specific cases, such as with highly reactive or sterically hindered reactants, or when the reaction is catalyzed. researchgate.net The nature of the intermediate can be either a diradical or a zwitterion. The stepwise mechanism can lead to a loss of stereospecificity, as bond rotation can occur in the intermediate before ring closure. researchgate.net For the reaction between a nitrone and the highly reactive antiaromatic cyclobutadiene, calculations suggest the stepwise diradical process can compete with the concerted one. researchgate.net However, for typical aromatic dipolarophiles like benzyne, the concerted mechanism is considered prevalent. researchgate.net

Mechanistic PathwayKey FeatureIntermediateStereospecificityProponent
ConcertedSingle transition stateNoneHigh (retained)Huisgen
StepwiseTwo transition statesDiradical or ZwitterionLow (can be lost)Firestone

In the context of a stepwise 1,3-dipolar cycloaddition, the reaction proceeds via a distinct intermediate species. When the mechanism is nonpolar, this intermediate is a diradical.

The formation of a diradical intermediate involves the initial formation of a single sigma bond between one terminus of the 1,3-dipole and one carbon of the dipolarophile, leaving an unpaired electron at each of the other ends. This diradical species is typically short-lived and must undergo a subsequent spin inversion and ring closure to form the final five-membered heterocyclic product.

The presence of substituents that can stabilize radical character on either the dipole or the dipolarophile can favor a stepwise diradical pathway. researchgate.net However, for the synthesis of benzisoxazoles from the reaction of nitrile oxides with benzyne, the high reactivity of the benzyne intermediate strongly favors a rapid, concerted cycloaddition, making a long-lived diradical intermediate less likely. thieme-connect.comthieme-connect.comresearchgate.net

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of the this compound ring system is governed by the electronic properties of the fused heterocyclic and benzene (B151609) rings, as well as the influence of the hydroxyl substituents.

The benzisoxazole ring itself is relatively electron-rich and not highly susceptible to nucleophilic attack unless activated by potent electron-withdrawing groups. For example, studies on 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile have shown that it is a powerful electrophile, readily undergoing nucleophilic addition of a methoxide (B1231860) ion at the unsubstituted C7 position to form a stable Meisenheimer complex. nih.gov

In the case of this compound, the two hydroxyl groups are electron-donating via resonance. This significantly increases the electron density of the benzene ring, making it highly deactivated towards nucleophilic aromatic substitution (SNAr). Nucleophilic attack would be highly unfavorable. However, the relatively weak N-O bond of the isoxazole ring can be susceptible to cleavage by strong nucleophiles or bases, a reaction known as the Kemp elimination, which results in a 2-hydroxybenzonitrile (B42573) species. wikipedia.org

Electrophilic aromatic substitution is a characteristic reaction of the benzene ring in the benzisoxazole system. The outcome of such a reaction on this compound would be directed by the combined influence of the fused isoxazole ring and the two hydroxyl groups.

Directing Effects of Hydroxyl Groups: The -OH groups are powerful activating, ortho, para-directing substituents. The hydroxyl group at position 4 would direct incoming electrophiles to positions 3 (part of the isoxazole ring) and 5. The hydroxyl group at position 6 would direct to positions 5 and 7.

Directing Effect of the Isoxazole Ring: The isoxazole ring acts as a deactivating group on the fused benzene ring, directing electrophiles to the C5 and C7 positions.

Considering these combined effects on this compound, the positions most activated towards electrophilic attack would be C5 and C7. The hydroxyl groups strongly activate these positions, and this is consistent with the directing effect of the isoxazole moiety. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to occur preferentially at the C5 and C7 positions of the benzene ring. Studies on the electrophilic cyclization of alkynyl oximes represent another pathway where an external electrophile (e.g., I₂, Br₂, ICl) initiates the formation of the isoxazole ring itself. organic-chemistry.orgnih.govacs.org

Advanced Spectroscopic and Analytical Characterization of Benzo D Isoxazole 4,6 Diol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons (¹H) and carbons (¹³C), enabling the detailed mapping of molecular structures.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons within a molecule. For the benzo[d]isoxazole scaffold, the chemical shifts (δ) of the aromatic protons are particularly informative. The position of substituents on the benzene (B151609) ring significantly influences these shifts.

In the case of a closely related analog, 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[d]isoxazole-4,6-diol, the aromatic protons on the benzo[d]isoxazole core appear as distinct singlets at δ 6.34 ppm and δ 6.22 ppm. The hydroxyl protons are observed as singlets at δ 11.01 ppm and δ 10.62 ppm, indicating their acidic nature. The protons of the 4-hydroxyphenyl group appear as doublets at δ 7.04 ppm and δ 6.67 ppm, characteristic of a para-substituted benzene ring. The ethyl linker protons are observed as triplets at δ 3.04 ppm and δ 2.93 ppm.

Table 1: ¹H NMR Spectroscopic Data for 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[d]isoxazole-4,6-diol

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OH11.01s-
-OH10.62s-
Ar-H (hydroxyphenyl)7.04d2.0
Ar-H (hydroxyphenyl)6.67d1.5
Ar-H (benzisoxazole)6.34s-
Ar-H (benzisoxazole)6.22s-
-CH₂-3.04t-
-CH₂-2.93t-
-OH (hydroxyphenyl)9.17s-

For the parent compound, Benzo[d]isoxazole-4,6-diol, one would expect the aromatic protons on the benzene ring to exhibit chemical shifts influenced by the two hydroxyl groups and the fused isoxazole (B147169) ring. The exact positions would depend on the specific electronic effects, but they would likely appear in the aromatic region of the spectrum.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

For 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[d]isoxazole-4,6-diol, the ¹³C NMR spectrum shows characteristic signals for the aromatic carbons of both the benzo[d]isoxazole and the 4-hydroxyphenyl moieties, as well as for the carbons of the ethyl linker. The carbons bearing the hydroxyl groups are typically shifted downfield. The quaternary carbons of the benzo[d]isoxazole ring system are observed at δ 165.7, 161.5, 156.9, 153.27, 104.0, and 86.4 ppm. The carbons of the 4-hydroxyphenyl group appear at δ 155.5, 131.1, 129.1, and 115.1 ppm. The aliphatic carbons of the ethyl bridge are found at δ 32.6 and 28.1 ppm.

Table 2: ¹³C NMR Spectroscopic Data for 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[d]isoxazole-4,6-diol

Carbon Chemical Shift (δ, ppm)
C=N165.7
C-O (isoxazole)161.5
C-OH (benzisoxazole)156.9
C-OH (hydroxyphenyl)155.5
C (quaternary)153.27
C-H (hydroxyphenyl)131.1
C-H (hydroxyphenyl)129.1
C-H (hydroxyphenyl)115.1
C (quaternary)104.0
C-H (benzisoxazole)97.7
C (quaternary)86.4
-CH₂-32.6
-CH₂-28.1

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For the analog 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[d]isoxazole-4,6-diol, HR-MS analysis would confirm its molecular formula by providing an exact mass. For example, the protonated molecule [M+H]⁺ of this analog was observed at an m/z of 272.07, which corresponds to the elemental composition C₁₅H₁₄NO₄. This high degree of accuracy is critical in distinguishing between compounds with the same nominal mass but different elemental formulas.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For benzo[d]isoxazole derivatives, characteristic IR absorption bands would be expected. The O-H stretching vibrations of the hydroxyl groups would typically appear as a broad band in the region of 3200-3600 cm⁻¹. The C=N stretching vibration of the isoxazole ring would likely be observed in the 1600-1650 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. The C-O stretching vibrations of the hydroxyl groups and the isoxazole ring would be expected in the 1000-1300 cm⁻¹ region. Analysis of the fingerprint region (below 1500 cm⁻¹) would provide more specific information about the substitution pattern of the benzene ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical tool for identifying functional groups within a molecule. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the bonds present.

For benzo[d]isoxazole analogs, FT-IR spectra provide key information for structural confirmation. The analysis of related isoxazole compounds reveals characteristic absorption bands. For instance, the IR spectrum of an isoxazole derivative showed a peak at 1153 cm⁻¹ attributed to the N-O stretching of the isoxazole ring, a peak at 1276 cm⁻¹ for the C-N stretching, and a peak at 1068 cm⁻¹ for the C-O stretching of the ring rjpbcs.com. Another study on a different isoxazole derivative identified the N-O stretching vibration at 1405 cm⁻¹ researchgate.net.

In the case of a benzo[d]isoxazol-3[2H]-one, an analog of the target compound, the FT-IR spectrum displayed a significant absorbance for the carbonyl group at 1,774.95 cm⁻¹ and a peak at 3,497.18 cm⁻¹ corresponding to the -NH group researchgate.net. For this compound specifically, one would expect to see characteristic broad peaks corresponding to the O-H stretching of the two hydroxyl groups, typically in the region of 3200-3600 cm⁻¹.

Table 1: Representative FT-IR Vibrational Bands for Benzo[d]isoxazole Analogs

Vibrational Mode Wavenumber (cm⁻¹) Compound Type Reference
N-H Stretch 3497.18 Benzo[d]isoxazol-3[2H]-one researchgate.net
C=O Stretch 1774.95 Benzo[d]isoxazol-3[2H]-one researchgate.net
C-H Stretch (Aromatic) 3002 Isoxazole derivative rjpbcs.com
C-N Stretch (Isoxazole ring) 1276 Isoxazole derivative rjpbcs.com
N-O Stretch (Isoxazole ring) 1153, 1405 Isoxazole derivatives rjpbcs.comresearchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to FT-IR. It relies on the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it useful for studying the carbon framework of aromatic structures.

Studies have been conducted on benzisoxazoles using Raman spectroscopy to analyze their vibrational modes semanticscholar.org. For related heterocyclic compounds like benzothiazole, FT-Raman spectra have been successfully recorded and analyzed to investigate equilibrium geometry, bonding features, and harmonic vibrational frequencies researchgate.net. Although specific Raman spectral data for this compound were not found in the reviewed literature, this technique remains a valuable tool for the complete vibrational analysis of the molecule, providing insights into the skeletal vibrations of the fused ring system.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing electronic transitions between molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic rings in this compound.

The UV-Vis absorption spectra of various oxazole and benzoxazole derivatives have been recorded in different solvents. For a series of novel oxazole derivative dyes, the absorption maxima (λmax) were found in the range of 355 - 495 nm when measured in chloroform and acetonitrile globalresearchonline.net. In another study, 2-(2'-hydroxyphenyl) benzoxazole derivatives, which are structurally similar to the target compound, exhibited maximum absorption wavelengths ranging from 336 to 374 nm in ethanol scielo.br. This suggests that this compound is expected to absorb strongly in the UVA range. The exact position and intensity of the absorption bands would be influenced by the solvent polarity and the electronic effects of the hydroxyl substituents on the aromatic ring.

Table 2: UV-Vis Absorption Maxima for Analogous Compounds

Compound Type λmax (nm) Solvent Reference
Oxazole derivatives 355 - 495 Chloroform, Acetonitrile globalresearchonline.net
2-(2'-hydroxyphenyl) benzoxazoles 336 - 374 Ethanol scielo.br

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray Diffraction (XRD), particularly single-crystal XRD, is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and crystal packing, which are essential for confirming the absolute structure of a molecule.

For several benzo[d]isoxazole derivatives, crystal structures have been determined and deposited in the Protein Data Bank acs.org. The structural analysis of these compounds confirms the planarity of the fused ring system and provides detailed geometric parameters. For example, the analysis of novel benzimidazole fused-1,4-oxazepines, another class of heterocyclic compounds, yielded detailed crystallographic data including the crystal system, space group, and unit cell dimensions mdpi.com. While the specific crystal structure of this compound is not detailed in the provided search results, the methodology is well-established for its analogs researchgate.net.

Table 3: Example Crystal Data for a Fused Heterocyclic Analog (C₁₉H₂₀ClN₃O)

Parameter Value Reference
Crystal system Orthorhombic mdpi.com
Space group -
a (Å) 18.3707(5) mdpi.com
b (Å) 6.3836(2) mdpi.com
c (Å) 15.0003(4) mdpi.com

Other Analytical Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used in pharmaceutical analysis for determining the purity of drug substances and identifying impurities.

Reverse-phase HPLC (RP-HPLC) is commonly employed for the analysis of isoxazole and its derivatives. A method for analyzing isoxazole uses a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid sielc.com. For other isoxazole derivatives, HPLC-MS/MS methods have been developed for pharmacokinetic studies, utilizing gradient elution with solvents like aqueous formic acid and methanol vedomostincesmp.ru. The purity of benzo[d]isoxazole derivatives can be effectively assessed using HPLC coupled with a UV detector . The selection of the stationary phase, mobile phase composition, and detector wavelength are critical for achieving optimal separation and sensitivity.

Table 4: Typical HPLC Conditions for Isoxazole Derivative Analysis

Parameter Condition Reference
Column Newcrom R1 (Reverse Phase) sielc.com
Zorbax Eclipse Plus C18 vedomostincesmp.ru
Mobile Phase Acetonitrile, Water, Phosphoric Acid sielc.com
0.1% Aqueous Formic Acid and Methanol (Gradient) vedomostincesmp.ru

Thermal Gravimetric Analysis/Differential Thermal Analysis (TG/DTA) for Thermal Behavior

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of materials as a function of temperature. TGA measures changes in mass, while DTA detects temperature differences between a sample and a reference, revealing thermal events like melting, crystallization, and decomposition iajps.com.

These methods are crucial for determining the thermal stability of pharmaceutical compounds nih.gov. For example, the thermal analysis of a 6-fluorobenzo[d]isoxazole derivative was conducted using TGA and DSC (a related technique) to determine its stability researchgate.net. Studies on other pharmaceutical compounds show that TGA can reveal distinct stages of mass loss corresponding to the decomposition of different parts of the molecule nih.govmdpi.com. The DTA curve provides information on whether these decomposition processes are endothermic or exothermic. This information is valuable for understanding the stability and degradation pathways of this compound.

Table 5: Example of Multi-Stage Thermal Decomposition of a Pharmaceutical Compound (Glibenclamide)

Stage Temperature Range (°C) Mass Loss (%) Corresponding Event Reference
Melting 173.75 0 Endothermic Peak nih.gov
1 185 - 286.60 28.54 Decomposition nih.gov
2 286.60 - 392.36 43.13 Decomposition nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This process provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), and occasionally sulfur (S). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison is crucial for verifying the purity and confirming the empirical formula of a newly synthesized compound like this compound and its analogs.

Below is a data table that presents the theoretical elemental analysis of this compound and the reported experimental elemental analysis for several of its analogs. This comparative data underscores the importance of this technique in the characterization of novel chemical entities.

Computational and Theoretical Chemistry Studies on Benzo D Isoxazole 4,6 Diol and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Benzo[d]isoxazole-4,6-diol, DFT calculations are employed to predict a variety of molecular properties, from geometry to spectroscopic characteristics. A common approach involves using hybrid functionals, such as B3LYP (Becke, three-parameter, Lee–Yang–Parr), combined with a basis set like 6-311+G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. mdpi.com This process systematically alters the bond lengths, bond angles, and dihedral angles of the this compound structure until a stationary point on the potential energy surface is located. mdpi.com The resulting optimized structure corresponds to the most stable arrangement of the atoms in the gas phase or a simulated solvent environment. researchgate.net For benzisoxazole derivatives, DFT calculations have been shown to predict geometrical parameters that are in good agreement with experimental data obtained from X-ray crystallography. researchgate.netmdpi.com The planarity of the benzisoxazole ring system is a key feature confirmed by these calculations. researchgate.net

Table 1: Predicted Geometrical Parameters for a Benzisoxazole Ring System Note: This table presents typical, illustrative data for a benzisoxazole scaffold based on DFT calculations reported for similar structures. Actual values for this compound would require specific calculation.

Parameter Bond Predicted Value (B3LYP/6-311+G(d,p))
Bond Length O1-N2 1.41 Å
N2-C3 1.32 Å
C3-C3a 1.45 Å
C3a-C7a 1.40 Å
C7a-O1 1.37 Å
Bond Angle C7a-O1-N2 105.0°
O1-N2-C3 110.5°
N2-C3-C3a 115.0°
C3-C3a-C7a 108.0°
C3a-C7a-O1 101.5°

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum. mdpi.com The absence of imaginary frequencies indicates a stable structure. mdpi.com This analysis also predicts the infrared (IR) and Raman spectra of the molecule. researchgate.net Theoretical vibrational frequencies calculated using DFT methods often show excellent correlation with experimental data from FT-IR and FT-Raman spectroscopy, although a scaling factor is typically applied to the calculated values to account for anharmonicity and basis set imperfections. researchgate.net These calculations allow for the precise assignment of vibrational modes to specific molecular motions, such as stretching, bending, and rocking of bonds within the this compound structure. mdpi.com

Table 2: Illustrative Predicted Vibrational Frequencies for Benzo[d]isoxazole Derivatives Note: This table provides representative data. Specific frequencies for this compound would need to be calculated.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) (Scaled)
O-H Stretch Hydroxyl Group 3400 - 3600
C-H Stretch Aromatic Ring 3000 - 3100
C=N Stretch Isoxazole (B147169) Ring 1620 - 1650
C=C Stretch Aromatic Ring 1500 - 1600
C-O Stretch Isoxazole Ring / Hydroxyl 1200 - 1300
N-O Stretch Isoxazole Ring 900 - 950

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of DFT. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts of molecules like this compound. researchgate.netnih.gov These theoretical calculations provide valuable assistance in the interpretation of experimental NMR spectra, helping to assign specific peaks to individual protons and carbon atoms within the molecule. researchgate.net Studies on related benzoxazole and isoxazole derivatives have demonstrated a strong linear correlation between theoretically predicted and experimentally measured chemical shifts, often with correlation coefficients (R²) exceeding 0.97 for both proton and carbon signals. researchgate.netnih.gov

Table 3: Comparison of Theoretical vs. Experimental NMR Chemical Shifts for a Benzisoxazole Analog Note: This table illustrates the typical correlation found in such studies. Data is hypothetical.

Atom Position Predicted ¹³C Shift (ppm) Experimental ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Experimental ¹H Shift (ppm)
C3 155.2 154.8 - -
C4 110.5 110.1 - -
C5 125.8 126.1 7.35 7.32
C6 118.9 118.5 - -
C7 122.4 122.0 7.18 7.15

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. sapub.orgekb.eg This approach calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) observed in experimental UV-Vis spectra. researchgate.net For this compound, TD-DFT can predict the primary electronic transitions, which typically involve the promotion of an electron from a higher occupied molecular orbital to a lower unoccupied molecular orbital (e.g., HOMO → LUMO). sapub.org Solvent effects, which can significantly influence UV-Vis spectra, are often incorporated into the calculations using models like the Polarizable Continuum Model (PCM). ekb.eg

Table 4: Predicted UV-Vis Absorption Data for a Benzisoxazole Derivative Note: This table shows representative TD-DFT output. Values are illustrative.

Transition Predicted λmax (nm) Oscillator Strength (f) Major Orbital Contribution
S0 → S1 332 0.25 HOMO → LUMO (95%)
S0 → S2 298 0.18 HOMO-1 → LUMO (88%)
S0 → S3 265 0.45 HOMO → LUMO+1 (91%)

Electronic Structure Analysis

Understanding the electronic structure of this compound is crucial for predicting its reactivity and potential applications. DFT provides detailed information about the distribution of electrons within the molecule and the energies of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.comyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insight into the molecule's kinetic stability, chemical reactivity, and electronic properties. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies higher stability. nih.gov DFT calculations are used to determine the energies of these frontier orbitals and visualize their spatial distribution, identifying the most probable sites for electrophilic and nucleophilic attack. nih.gov

Table 5: Frontier Molecular Orbital Energies for Benzisoxazole Derivatives Note: This table presents typical energy values derived from DFT calculations for illustrative purposes.

Compound Derivative HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (ΔE) (eV)
Parent Benzisoxazole -6.5 -1.2 5.3
Electron-Donating Group Substituted -6.1 -1.0 5.1
Electron-Withdrawing Group Substituted -6.9 -1.5 5.4

Mulliken and Natural Charge Analysis

Charge distribution is a fundamental electronic property that influences a molecule's polarity, reactivity, and intermolecular interactions. Mulliken and Natural Bond Orbital (NBO) analyses are two common methods used to calculate atomic charges, providing a quantitative measure of the electron distribution within a molecule.

Mulliken population analysis partitions the total electron density among the atoms in a molecule. While widely used, its results can be sensitive to the basis set employed in the calculation. Natural Population Analysis (NPA), conducted within the framework of NBO theory, is generally considered more robust and less basis-set dependent.

In derivatives of related heterocyclic systems, such as benzimidazoles and imidazoles, these analyses consistently show that electronegative atoms like oxygen and nitrogen carry negative charges, while hydrogen atoms and carbon atoms bonded to electronegative atoms exhibit positive charges. niscpr.res.inresearchgate.net For this compound, it is expected that the oxygen atoms of the hydroxyl groups and the isoxazole ring, as well as the nitrogen atom of the isoxazole ring, would possess significant negative charges. Conversely, the hydrogen atoms of the hydroxyl groups would be highly positive, making them potential hydrogen bond donors. The carbon atoms C4 and C6, being attached to the electronegative hydroxyl groups, would also carry a partial positive charge.

Table 1: Illustrative Atomic Charges from Mulliken and NBO Analysis for a Hypothetical this compound Molecule (Note: The following data is illustrative and based on general principles of charge distribution in similar heterocyclic compounds. Actual values would require specific quantum chemical calculations.)

AtomMulliken Charge (e)Natural Charge (e)
O (isoxazole)-0.45-0.50
N (isoxazole)-0.30-0.35
O (hydroxyl at C4)-0.65-0.70
H (hydroxyl at C4)+0.40+0.45
O (hydroxyl at C6)-0.65-0.70
H (hydroxyl at C6)+0.40+0.45
C4+0.25+0.30
C6+0.25+0.30

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Red regions indicate negative electrostatic potential and are typically associated with lone pairs of electronegative atoms. These areas are susceptible to electrophilic attack.

Blue regions denote positive electrostatic potential, usually found around electropositive atoms like hydrogen. These sites are favorable for nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would be expected to show intense red areas around the oxygen atoms of the two hydroxyl groups and the isoxazole ring, highlighting their role as hydrogen bond acceptors and sites for electrophilic interaction. The most positive (blue) regions would be concentrated on the hydrogen atoms of the hydroxyl groups, confirming their function as hydrogen bond donors. The aromatic ring would likely exhibit a gradient of potential, influenced by the attached functional groups. Understanding the MEP is crucial for predicting how the molecule will interact with biological targets such as proteins and enzymes.

Intermolecular and Intramolecular Interactions

The solid-state structure and properties of a crystalline compound are dictated by the network of intermolecular and intramolecular interactions.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties like d_norm (normalized contact distance) onto the surface, it is possible to identify regions of close contact between neighboring molecules. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are typically strong interactions like hydrogen bonds.

For related heterocyclic structures, Hirshfeld analyses frequently reveal that H···H, O···H/H···O, and C···H/H···C contacts are the most significant contributors to the crystal packing. nih.govimist.maresearchgate.net In the case of this compound, the presence of hydroxyl groups would lead to a high percentage of O···H contacts, corresponding to strong hydrogen bonds. nih.gov The aromatic rings would also contribute to the packing through C···H and potentially π-π stacking interactions.

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Hypothetical this compound Crystal (Note: This data is illustrative, based on analyses of similar hydroxylated aromatic compounds.)

Contact TypePercentage Contribution (%)
O···H / H···O40.5
H···H35.2
C···H / H···C15.8
C···C5.5
Other3.0

Hydrogen Bonding and Van der Waals Interactions

In addition to hydrogen bonds, weaker van der Waals forces, including dipole-dipole interactions and London dispersion forces, play a crucial role in the close packing of molecules. C–H···π interactions, where a C-H bond points towards the electron-rich π-system of an aromatic ring, are also common in stabilizing the crystal structures of such compounds. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational flexibility of a molecule and its stability when interacting with a biological target, such as a protein receptor. cosmosscholars.comnih.gov

For this compound, MD simulations could be employed to:

Analyze Conformational Preferences: Explore the rotational freedom of the hydroxyl groups and identify the most stable conformations in different environments (e.g., in a vacuum, in water, or bound to a protein).

Study Ligand-Protein Stability: If docked into the active site of a protein, MD simulations can assess the stability of the resulting complex over time. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD trajectory suggests a stable binding mode.

Characterize Binding Interactions: Simulations can reveal the dynamics of hydrogen bonds and other non-covalent interactions between the ligand and the protein, providing a more detailed picture of the binding mechanism than static docking alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Theoretical Basis for Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for bioactivity. nih.govresearchgate.net

A QSAR study on derivatives of this compound would involve:

Data Set: A collection of derivatives with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., steric, electronic, hydrophobic) is calculated.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

The resulting model can highlight the key molecular properties driving the biological activity. For example, a QSAR model might reveal that high activity is associated with a negative electrostatic potential in a specific region of the molecule (favoring interaction with a positively charged residue in the receptor) and a bulky, hydrophobic substituent at another position (enhancing binding through hydrophobic interactions). This information provides a theoretical basis for the observed bioactivity and guides the rational design of more potent analogs.

Molecular Docking Simulations for Target Interactions

Molecular docking simulations are a cornerstone of computational chemistry, providing critical insights into the binding mechanisms of ligands with their macromolecular targets. For benzo[d]isoxazole derivatives, these in silico techniques have been instrumental in elucidating their interactions with various proteins, thereby guiding the rational design of potent and selective modulators for a range of therapeutic targets. These studies help to predict the binding affinity, orientation, and conformation of the ligand within the active site of the protein, highlighting key molecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex.

Interactions with Bromodomain and Extra-Terminal (BET) Proteins

A significant area of research has been the development of benzo[d]isoxazole derivatives as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, which is a key target in cancer therapy. researchgate.net Molecular docking and co-crystal structure analyses have provided a detailed understanding of how these derivatives bind to the acetyl-lysine (AcK) binding pocket of BET bromodomains. researchgate.net

Potent inhibitors, such as compounds 6i (Y06036) and 7m (Y06137) , have been designed and evaluated, demonstrating strong binding to the first bromodomain of BRD4 (BRD4(1)). researchgate.net The binding affinity for these compounds is in the nanomolar range, indicating a high level of potency. researchgate.net The co-crystal structures of representative inhibitors complexed with BRD4(1) have been instrumental in optimizing these compounds. researchgate.net A key interaction involves the acetyl-lysine mimic moiety of the inhibitor forming a hydrogen bond with a conserved asparagine residue (Asn-140 in BRD4) within the binding pocket, a critical anchoring point for BET inhibitors. nih.govnih.gov Additional stability is conferred by hydrophobic and van der Waals interactions with residues lining the pocket, such as Trp81, Pro82, and Leu92. researchgate.netmdpi.com

Table 1: Binding Affinities of Benzo[d]isoxazole Derivatives against BRD4(1)

Compound IDTargetBinding Affinity (Kd)
6i (Y06036)BRD4(1)82 nM researchgate.net
7m (Y06137)BRD4(1)81 nM researchgate.net

Modulation of the Estrogen Receptor

Derivatives of benzo[d]isoxazole have also been investigated as potential selective estrogen receptor modulators (SERMs). Molecular docking studies have explored the binding of compounds like 6-hydroxy-naphthalen-2yl-benzo(D)-isoxazol-6-ol with the human estrogen receptor alpha (ERα). dntb.gov.ua These simulations have identified key amino acid residues within the ligand-binding cavity that are crucial for interaction and are responsible for the agonist or antagonist activity of the compound. dntb.gov.ua The binding patterns of these derivatives are compared with known SERMs to predict their potential efficacy. dntb.gov.ua

Table 2: Key Interacting Amino Acid Residues for Benzo[d]isoxazole Derivatives in the Estrogen Receptor (ERα) Binding Cavity

Interacting Residue
Arg 394
Glu 353
Asp 351
Leu 346
Leu 525
Trp 383
Phe 404
Ala 350
Leu 387
Met 421
Source: dntb.gov.ua

Targeting Inflammatory and Microbial Proteins

The versatility of the benzo[d]isoxazole scaffold is further demonstrated by its application in developing anti-inflammatory and antimicrobial agents. Molecular docking studies have been performed on bisthiourea derivatives of dipeptides conjugated to 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole . nih.gov These computational analyses have targeted the active sites of key proteins such as Cyclooxygenase-2 (COX-2), an important enzyme in inflammation, and Staphylococcus aureus (SA) TyrRS, a crucial bacterial enzyme. nih.govjaper.in The results from these simulations indicated a good binding profile for the active molecules, corroborating the experimental data and suggesting that compounds containing electron-withdrawing groups on the phenyl ring of the thiourea moiety are promising anti-inflammatory and antimicrobial agents. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Methodologies

The synthesis of isoxazole (B147169) and its benzo-fused derivatives has traditionally relied on multi-step processes that can involve harsh reagents and generate significant waste. The future of synthesizing Benzo[d]isoxazole-4,6-diol and its analogs lies in the adoption of green chemistry principles. ijbpas.combohrium.com These approaches prioritize the use of eco-friendly solvents, reduce energy consumption, and improve atom economy. bohrium.comabap.co.in

Microwave-assisted organic synthesis (MAOS) stands out as a particularly promising green technique. abap.co.in This method can dramatically reduce reaction times from hours or even days to mere minutes, while simultaneously increasing product yields and minimizing the formation of byproducts. organic-chemistry.orgnveo.orgresearchgate.net For isoxazole synthesis, microwave irradiation has been successfully applied to 1,3-dipolar cycloaddition reactions and condensation reactions of chalcones with hydroxylamine (B1172632), demonstrating its efficiency and cleaner reaction profiles. nveo.orgresearchgate.netnih.gov The application of MAOS to the synthesis of this compound could offer a more sustainable and efficient production route.

Other green strategies that warrant exploration include the use of aqueous media, ultrasonic irradiation, and solvent-free reaction conditions, which have proven effective for other heterocyclic compounds. bohrium.comorgchemres.org The development of one-pot, multi-component reactions would further enhance efficiency by reducing the number of intermediate purification steps, thereby saving time, resources, and reducing solvent usage. organic-chemistry.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Isoxazoles

Feature Conventional Heating Microwave-Assisted Synthesis
Reaction Time 6-8 hours researchgate.net 6-15 minutes abap.co.inresearchgate.net
Product Yield Moderate (e.g., 58-69%) researchgate.net Improved (e.g., 67-82%) researchgate.net
Energy Consumption High Low
Heating Non-uniform Uniform and rapid abap.co.in
Byproducts More likely Reduced formation organic-chemistry.orgresearchgate.net

Advanced Mechanistic Insights into Complex Reactions

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic routes and controlling product selectivity. For the benzo[d]isoxazole core, the most common formation strategy is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between a nitrile oxide and a suitable dipolarophile, such as an alkyne or a benzyne (B1209423) intermediate. nih.govwikipedia.orgchim.it

Furthermore, exploring the reactivity of the diol functional groups on the this compound core is crucial. Mechanistic studies of electrophilic aromatic substitution, etherification, and esterification at the 4- and 6-positions will be vital for guiding the development of new derivatives.

Exploitation of this compound as a Precursor for New Chemical Entities

The true potential of this compound lies in its utility as a versatile building block, or synthon, for a diverse library of new compounds. The benzisoxazole scaffold itself is known to possess versatile binding properties and serves as a backbone for ligands targeting a wide range of biological targets. nih.govresearchgate.net The presence of two hydroxyl groups provides handles for a variety of chemical transformations, allowing for the systematic modification of the molecule’s physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.

Potential derivatization strategies include:

Etherification and Esterification: Converting the hydroxyl groups into ethers or esters can modulate the compound's pharmacokinetic profile and introduce new functional groups for further reactions.

Coupling Reactions: The hydroxyl groups can be converted to triflates, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, alkyl, or alkynyl substituents.

Bioisosteric Replacement: The diol moiety could be used to anchor larger chemical fragments or to mimic the functional groups of known pharmacophores. For example, the benzisoxazole heterocycle has been successfully used as a bioisostere for a benzoyl group in the design of acetylcholinesterase inhibitors. nih.gov

By systematically creating a library of derivatives, researchers can explore the structure-activity relationship (SAR) and develop compounds with tailored biological activities.

Integration of Computational and Experimental Approaches for Rational Design

The modern drug discovery process increasingly relies on the synergy between computational and experimental methods to accelerate the identification and optimization of lead compounds. tandfonline.combiotech-asia.org This integrated approach, known as rational design, is particularly applicable to a scaffold like this compound.

The process typically begins with computational techniques:

Molecular Docking: This method predicts the preferred binding orientation of a ligand to a biological target. tandfonline.com By docking derivatives of this compound into the active sites of known enzymes or receptors, researchers can prioritize which compounds to synthesize.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model can be built based on existing active molecules and used to design novel benzo[d]isoxazole derivatives with a higher probability of being active.

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic properties of the molecules, such as the HOMO-LUMO energy gap, which can correlate with reactivity and biological activity. researchgate.net

The insights gained from these in silico studies guide the synthesis of a focused set of compounds. These molecules are then evaluated experimentally through in vitro assays. The experimental results, in turn, provide feedback to refine the computational models, creating an iterative cycle of design, synthesis, and testing that efficiently leads to more potent and selective compounds. tandfonline.com This strategy has been successfully applied to design benzisoxazole derivatives as inhibitors for targets like acetylcholinesterase. nih.govresearchgate.net

Expanding the Scope of Biological Applications and Target Identification (excluding clinical studies)

The benzo[d]isoxazole scaffold has been associated with an impressively broad spectrum of pharmacological activities. nih.govresearchgate.net Derivatives have demonstrated potential as antimicrobial, anticancer, anti-inflammatory, antioxidant, anticonvulsant, and antipsychotic agents. researchgate.netwilddata.cnresearchgate.net This wide range of activities suggests that new derivatives, such as those originating from this compound, are prime candidates for broad biological screening.

Future research should involve screening a library of this compound derivatives against a diverse panel of biological targets. nih.govmdpi.comarabjchem.org High-throughput screening (HTS) can rapidly assess the activity of thousands of compounds against specific enzymes, receptors, or cell lines.

Promising areas for investigation, based on the activities of related compounds, include:

Anticancer Activity: Various benzisoxazole derivatives have shown cytotoxicity against cancer cell lines and the ability to inhibit angiogenesis. nih.gov Recently, derivatives have been identified as potent inhibitors of Hypoxia-Inducible Factor (HIF)-1α, a key target in cancer therapy. nih.gov

Antimicrobial Activity: The scaffold is present in compounds active against both Gram-positive and Gram-negative bacteria, as well as fungi and Mycobacterium tuberculosis. nih.govresearchgate.net A naturally occurring dihydroxy-benzisoxazole has shown specific activity against multi-drug resistant Acinetobacter baumannii, with molecular modeling suggesting it may target enzymes in the 4-hydroxybenzoate (B8730719) metabolic pathway. nih.gov

Neuroprotective and CNS Activity: Given the use of benzisoxazoles as antipsychotics and anticonvulsants, new derivatives could be screened for activity against targets relevant to neurodegenerative diseases, such as acetylcholinesterase or serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov

Enzyme Inhibition: Benzisoxazoles have been identified as inhibitors of various enzymes, including Heat shock protein 90 (Hsp90) and α-glucosidase. nih.govresearchgate.net

Once initial "hits" are identified through screening, further studies can be conducted to determine their mechanism of action and identify the specific molecular target, paving the way for the development of novel therapeutic candidates.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Zonisamide
Risperidone
4-hydroxybenzoate

Q & A

Q. What are the recommended synthetic routes for Benzo[d]isoxazole-4,6-diol derivatives, and how can reaction yields be optimized?

The synthesis of this compound derivatives typically involves nucleophilic addition-condensation reactions. For example, a derivative synthesized from phloretin achieved a 63% yield using a carbonyl nucleophilic addition, with purification via recrystallization and characterization by ¹H/¹³C NMR and HR-MS . Optimizing reaction conditions (e.g., solvent systems like Et₃N/THF, catalysts such as PdCl₂(PPh₃)₂, and controlled dropwise addition of reagents) can enhance yields. Reflux duration (e.g., 48 hours) and post-reaction filtration (e.g., Celite®) are critical for purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

Structural validation relies on ¹H NMR (for proton environments), ¹³C NMR (for carbon frameworks), and HR-MS (for molecular mass and fragmentation patterns). For example, the 3-[2-(4-hydroxy-phenyl)-ethyl]-benzo[d]isoxazole-4,6-diol derivative was confirmed using these methods, with NMR peaks aligning with expected functional groups (e.g., aromatic protons at δ 6.5–7.5 ppm) . Additional techniques like IR spectroscopy can identify hydroxyl and carbonyl groups, while X-ray crystallography may resolve stereochemistry .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

The compound is classified as a skin/eye irritant (H315, H319) and respiratory tract irritant (H335). Researchers must use PPE (gloves, goggles), work in fume hoods, and avoid inhalation. Safety protocols include emergency eyewash stations and proper waste disposal. Facilities should adhere to OSHA standards for chemical handling .

Advanced Research Questions

Q. How can researchers resolve discrepancies in antitumor activity data across different cancer cell lines?

Contradictory results (e.g., higher efficacy in A549 vs. MCF-7 cells) require rigorous experimental controls:

  • Standardize cell viability assays (e.g., MTT, IC₅₀ comparisons with docetaxel as a reference ).
  • Validate target engagement via Western blotting (e.g., apoptosis markers like caspase-3).
  • Account for cell line-specific factors (e.g., metabolic activity, membrane permeability) using multi-omics approaches .

Q. What computational methods are suitable for studying the mechanism of action of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) can predict binding affinities to therapeutic targets like tubulin or DNA topoisomerases. For antifungal analogs, docking studies revealed interactions with CYP51 (lanosterol 14α-demethylase), guiding structural optimization . MD simulations (>100 ns) further assess stability of ligand-target complexes under physiological conditions .

Q. How does structural modification of the benzisoxazole core influence pharmacological activity?

Substitutions at the 3- and 5-positions significantly alter bioactivity. For instance:

  • A 4-hydroxy-phenyl-ethyl group enhanced antitumor activity in A549 cells by improving membrane permeability .
  • Alkyl chains (e.g., propyl, dodecyl) in tetrazole derivatives modulated antifungal potency via hydrophobicity-driven cellular uptake . Quantitative Structure-Activity Relationship (QSAR) models can prioritize synthetic targets by correlating electronic (HOMO/LUMO) and steric parameters with experimental IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.